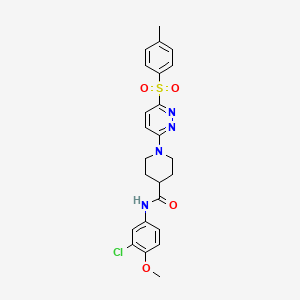

![molecular formula C18H15F2N3O2S B2758363 Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate CAS No. 688356-10-7](/img/structure/B2758363.png)

Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

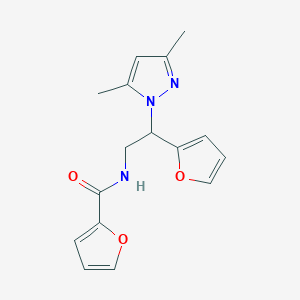

The synthesis of quinazolinones, which includes Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, is a topic of interest in medicinal chemistry . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which underwent cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis

The molecular structure of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate is defined by its InChI string: InChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23).Chemical Reactions Analysis

Quinazolinones, including Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, have been shown to undergo various chemical reactions . For instance, the 2-methyl group in substituted 4(3 H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate and its derivatives has been extensively studied, revealing a range of biological activities. Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating significant anti-monoamine oxidase and antitumor activity (Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S. (2015)). This highlights the compound's potential in developing treatments for conditions associated with monoamine oxidase activity and cancer.

Antimicrobial and Antifungal Properties

Research has also uncovered the antimicrobial and antifungal properties of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate derivatives. Anisetti et al. (2012) synthesized novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones showing significant biological activity against all standard strains (Anisetti, R. N., & Reddy, M. S. (2012)). This research suggests potential applications in developing new antimicrobial and antifungal agents.

Antiviral Activities

The compound and its derivatives have been evaluated for antiviral activities, showing promise against various viruses. Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, which were screened for antiviral activity against influenza A, severe acute respiratory syndrome corona, and other viruses, revealing that certain derivatives inhibited virus replication (Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D. (2007)). This indicates potential for developing antiviral drugs based on this compound.

Direcciones Futuras

Quinazolinones and quinazolinone derivatives, including Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, are considered significant in medicinal chemistry due to their potential pharmaceutical and biological activities . Therefore, future research may focus on exploring these activities further and developing new methods for the synthesis of these compounds .

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been found to have broad-spectrum antimicrobial effects . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

For instance, certain quinazolinone derivatives have been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

Related quinazolinone derivatives have been found to impede pseudomonas cells’ twitching motility at sub-minimum inhibitory concentrations . This trait augments the cells’ pathogenicity and invasion potential .

Result of Action

Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa at sub-minimum inhibitory concentrations . They also decrease other virulence factors at low concentrations without affecting bacterial growth .

Propiedades

IUPAC Name |

ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHJYYFVBVZERV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)

![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2758287.png)

![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)

![4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2758295.png)

![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)

![2-Methylimidazo[1,2-a]pyrazine](/img/structure/B2758302.png)